N-Butyl-N-(2-carboxyethyl)nitrosamine
Description
Structure
3D Structure
Properties
CAS No. |
51938-21-7 |
|---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 3-[butyl(nitroso)amino]propanoate |
InChI |
InChI=1S/C8H16N2O3/c1-3-4-6-10(9-12)7-5-8(11)13-2/h3-7H2,1-2H3 |
InChI Key |
OZQOCSYHTLQBCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC(=O)OC)N=O |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways of N Butyl N 2 Carboxyethyl Nitrosamine for Research Applications
De Novo Chemical Synthesis of N-Butyl-N-(2-carboxyethyl)nitrosamine and Analogues for Research Standards and Mechanistic Studies
The preparation of this compound in a laboratory setting for use as a reference standard requires precise chemical synthesis routes that ensure high purity and yield. These synthetic methods are primarily based on the nitrosation of the corresponding secondary amine precursor.
The fundamental approach to synthesizing N-nitrosamines is the reaction of a secondary amine with a nitrosating agent. pjoes.com For this compound, the precursor amine is N-butyl-3-aminopropanoic acid. The reaction involves an electrophilic attack on the lone pair of electrons of the secondary amine's nitrogen atom by a nitrosonium ion (NO+) or a related electrophilic nitrosyl species. pjoes.com
Common nitrosating agents used in organic synthesis include:
Nitrous acid (HONO) : Traditionally, nitrous acid is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). researchgate.net The acidic conditions facilitate the formation of the nitrosonium ion, which then reacts with the amine.
tert-Butyl Nitrite (TBN) : TBN serves as an effective nitrosating agent under mild, and often acid-free, conditions. rsc.orgsemanticscholar.org This method is particularly advantageous when dealing with molecules that have acid-sensitive functional groups. rsc.orgresearchgate.net
Other Reagents : A variety of other reagents can be used to achieve nitrosation, including N-nitrososulfonamides, which act as transnitrosation agents under mild conditions, offering high functional group tolerance. organic-chemistry.org
The general mechanism involves the formation of an unstable N-nitrosoammonium ion intermediate, which then deprotonates to yield the stable N-nitrosamine. pjoes.com
Achieving high purity and yield is paramount when synthesizing analytical standards for research. Optimization strategies focus on reaction conditions and the choice of reagents to minimize side reactions and simplify purification.
For a compound like this compound, which contains a carboxylic acid group, harsh acidic conditions used in traditional nitrous acid methods can lead to unwanted side reactions. Therefore, milder, non-acidic methods are often preferred. The use of tert-butyl nitrite (TBN) under solvent-free, metal-free, and acid-free conditions is a key optimization strategy. rsc.orgsemanticscholar.org This approach offers several advantages:
High Substrate Compatibility : It is compatible with sensitive functional groups, including carboxylic acids, phenols, and olefins, preventing their degradation. rsc.orgresearchgate.net
Excellent Yields : The reactions often proceed to completion, providing high yields of the desired N-nitrosamine. rsc.org
Simplified Isolation : The byproducts of the reaction (e.g., tert-butanol) are benign and easily removed, simplifying the purification process. rsc.org
The development of novel transnitrosation reagents that are stable and effective in various solvents also represents a significant advancement in optimizing these syntheses for complex molecules. chemrxiv.org These optimized pathways are crucial for producing the high-purity material required for quantitative analysis and toxicological studies. acs.orgresearchgate.net
Table 1: Comparison of Synthetic Methods for N-Nitrosamine Synthesis
| Method | Nitrosating Agent | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Traditional Acidic Nitrosation | Sodium Nitrite (NaNO₂) / Strong Acid (e.g., HCl) | Aqueous, acidic (pH < 4), low temperature (0-5 °C) | Inexpensive and well-established | Harsh acidic conditions can degrade sensitive substrates; potential for side reactions | researchgate.net |
| tert-Butyl Nitrite (TBN) Method | tert-Butyl Nitrite | Solvent-free or organic solvent, neutral, room temperature | Mild, acid-free, high yield, good for sensitive functional groups, easy workup | Reagent cost may be higher than NaNO₂ | rsc.orgsemanticscholar.org |
| Transnitrosation | N-Nitrososulfonamides | Organic solvent, mild conditions, room temperature | High functional group tolerance, stable reagent, irreversible reaction | Requires prior synthesis of the transnitrosation reagent | organic-chemistry.orgchemrxiv.org |
Metabolic Formation Pathways of this compound and Related Carboxyethyl Nitrosamines In Vivo
In addition to direct chemical synthesis, this compound and its analogues can be formed in vivo through the metabolic processes of larger N-nitrosamine compounds. This metabolic formation is a key aspect of their toxicology, as it represents a potential pathway for endogenous exposure.
Metabolic studies in rats have demonstrated that carboxyethyl nitrosamines are significant urinary metabolites of longer-chain dialkylnitrosamines. nih.gov This formation occurs via ω-oxidation (oxidation at the terminal carbon of an alkyl chain) and subsequent β-oxidation. nih.govnih.gov
From N,N-dipropylnitrosamine (DPN) : The principal urinary metabolite of DPN has been identified as N-propyl-N-(2-carboxyethyl)nitrosamine. nih.gov This is formed through the ω-oxidation of one of the propyl chains to a 3-hydroxypropyl group, which is then further oxidized to a 2-carboxyethyl group. nih.govnih.gov This provides a direct metabolic precedent for the formation of a carboxyethyl nitrosamine (B1359907) structure.
From N,N-diamylnitrosamine (DAN) : The metabolism of DAN is more complex but also yields a carboxyethyl derivative. The principal urinary metabolite was identified as N-amyl-N-(2-carboxyethyl)nitrosamine. nih.gov Its formation involves metabolic shortening of one of the amyl (pentyl) chains through a combination of ω-oxidation and β-oxidation, consistent with the Knoop mechanism for fatty acid degradation. nih.gov
These metabolic pathways show that the carboxyethyl moiety is a common metabolic product of longer-chain nitrosamines, suggesting that this compound could be formed from precursors such as N-butyl-N-propylnitrosamine or N-butyl-N-pentylnitrosamine through similar oxidative processes.
The conversion of a terminal methyl group on an alkyl chain to a carboxylic acid is a multi-step enzymatic process primarily carried out in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.org The pathway involves a sequence of three main enzymatic reactions. nih.govwikipedia.org
ω-Hydroxylation : The initial and rate-limiting step is the hydroxylation of the terminal (ω) carbon atom of the alkyl chain. This reaction is catalyzed by a family of heme-containing enzymes known as cytochrome P450s (CYPs). wikipedia.orgnih.govresearchgate.net The specific CYP subfamilies involved in ω-oxidation include CYP4A and CYP4F. wikipedia.org This reaction requires molecular oxygen and NADPH as a cofactor to introduce a hydroxyl group, converting a terminal methyl group into a primary alcohol. wikipedia.org
Oxidation to Aldehyde : The newly formed ω-hydroxyalkyl group is then oxidized to an aldehyde. This step is catalyzed by alcohol dehydrogenases (ADHs), which are NAD⁺-dependent enzymes. wikipedia.org
Oxidation to Carboxylic Acid : The final step is the oxidation of the terminal aldehyde group to a carboxylic acid. This reaction is carried out by aldehyde dehydrogenases (ALDHs), which also utilize NAD⁺ as a cofactor. wikipedia.orgtandfonline.comresearchgate.net The resulting dicarboxylic acid can then be further metabolized. Some studies also suggest that certain cytochrome P450 enzymes can catalyze the sequential oxidation of an alkyl group to an aldehyde and then to a carboxylic acid without the intermediate being released from the enzyme. nih.govnih.govresearchgate.net
Table 2: Key Enzymes in the Metabolic Formation of Carboxyethyl Nitrosamines
| Metabolic Step | Enzyme Family | Function | Cofactor | Reference |
|---|---|---|---|---|
| ω-Hydroxylation | Cytochrome P450 (e.g., CYP4A, CYP4F) | Adds a hydroxyl group to the terminal (ω) carbon of the alkyl chain. | NADPH, O₂ | wikipedia.orgresearchgate.net |
| Alcohol Oxidation | Alcohol Dehydrogenase (ADH) | Oxidizes the ω-hydroxy group to an aldehyde. | NAD⁺ | wikipedia.org |
| Aldehyde Oxidation | Aldehyde Dehydrogenase (ALDH) | Oxidizes the terminal aldehyde to a carboxylic acid, forming the carboxyethyl group. | NAD⁺ | tandfonline.comresearchgate.net |
Molecular and Cellular Mechanisms of Biological Activity Induced by N Butyl N 2 Carboxyethyl Nitrosamine and Its Metabolites
DNA Adduct Formation
The biological activity of N-Butyl-N-(2-carboxyethyl)nitrosamine, like other N-nitrosamines, is contingent upon its metabolic activation. This process, primarily mediated by cytochrome P450 (CYP) enzymes, involves the hydroxylation of the carbon atoms adjacent (in the α-position) to the nitroso group. This enzymatic reaction transforms the parent compound into unstable α-hydroxy-nitrosamines. These intermediates then undergo spontaneous decomposition to yield highly reactive electrophilic species, specifically diazonium ions or carbocations. nih.govresearchgate.net These reactive metabolites can then covalently bind to nucleophilic sites on DNA, forming DNA adducts, which are critical initiating events in chemical carcinogenesis. nih.govresearchgate.net
For this compound, metabolic activation is expected to occur via α-hydroxylation on both the butyl and the 2-carboxyethyl chains. This would lead to the formation of two distinct reactive intermediates: a butylating agent and a carboxyethylating agent. These intermediates are responsible for the subsequent alkylation of DNA.
Identification and Characterization of DNA Adducts Formed by this compound Metabolites
While direct studies identifying the specific DNA adducts from this compound are not detailed in the available literature, the adducts can be predicted based on its metabolic activation pathways and research on structurally related nitrosamines.
Butyl Adducts : The metabolic activation of the N-butyl group is expected to produce a butyl-diazonium ion. This reactive species would then alkylate DNA, forming butyl-DNA adducts. Research on the related compound N-nitrosodi-n-butylamine (NDBA) has identified the formation of O⁶-(n-butyl)guanine in the liver DNA of treated rats. nih.gov
Carboxyethyl Adducts : Activation of the N-(2-carboxyethyl) group would lead to a carboxyethylating agent. Studies on analogous compounds that produce carboxyalkylating species, such as 3-(methylnitrosamino)propionic acid (MNPA), have led to the identification of 7-(2′-carboxyethyl)guanine (7-CEGua). nih.gov This specific adduct has been detected as ubiquitously present in human liver DNA, suggesting potential endogenous or environmental sources. nih.gov
The characterization and quantification of such adducts typically rely on sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This method allows for the precise identification of adduct structures and their measurement at very low levels in biological samples.
Kinetics of DNA Adduct Formation and Repair in Experimental Models
The persistence of DNA adducts in a cell is determined by the balance between the rate of their formation and the rate of their removal by DNA repair mechanisms. The cell employs several pathways to repair alkylation damage. nih.govdntb.gov.ua
Direct Reversal : O⁶-alkylguanine adducts, such as the predicted O⁶-butylguanine, are primarily repaired by the enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT or MGMT). This protein directly transfers the alkyl group from the DNA to one of its own cysteine residues in a stoichiometric, "suicide" reaction. The repair efficiency of MGMT has been shown to decrease as the size of the alkyl group increases, with slower repair for bulkier adducts like n-butyl groups compared to smaller methyl groups. nih.govresearchgate.net
Base Excision Repair (BER) : N7-alkylguanine adducts, such as N7-butylguanine and 7-CEGua, are typically removed through the base excision repair pathway. This process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. The DNA backbone at this site is then cleaved, and the correct nucleotide is inserted and sealed. nih.gov
The kinetics of adduct repair can vary significantly between different cell types and tissues, which can influence organ-specific toxicity. nih.gov For example, studies on other nitrosamines have shown that repair rates for the same adduct can be fast in some cell lines and slow in others. nih.gov The formation of repair intermediates, such as single-strand breaks during the BER process, is an important aspect of the genotoxic effects of these compounds.
Genotoxicity Research
The formation of DNA adducts can lead to downstream genotoxic events, including DNA strand breaks and mutations, which are key indicators of a substance's potential to cause cancer. Genotoxicity studies are therefore essential for assessing the risk posed by chemicals like this compound.
Induction of DNA Strand Breaks (e.g., Single-Strand Breaks) in Cellular Systems
DNA strand breaks can arise as a direct consequence of DNA damage or as intermediates during the cellular repair of DNA adducts. The enzymatic removal of an alkylated base by the BER pathway, for instance, creates a temporary single-strand break in the DNA backbone. nih.gov If the rate of adduct formation is high or the repair process is overwhelmed, these breaks can accumulate.
While direct experimental data on this compound is limited, studies on other nitrosamines confirm their ability to induce DNA strand breaks. For example, the tobacco-specific nitrosamine (B1359907) NNK has been shown to cause single-strand breaks in the DNA of treated animals. nih.gov Assays like the Comet assay are commonly used to measure DNA strand breaks in cellular systems and have been effectively applied to evaluate the genotoxicity of various nitrosamines. nih.gov It is highly probable that the metabolic products of this compound would similarly induce DNA strand breaks in exposed cells.
Mutagenic Potential in Bacterial and Mammalian Cell Assays (e.g., Ames Test, Micronucleus Assay)
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical. It utilizes specific strains of bacteria (e.g., Salmonella typhimurium) that are engineered with mutations in genes required to synthesize an amino acid, rendering them unable to grow in its absence. A positive test result occurs when the chemical causes mutations that revert the original mutation, allowing the bacteria to grow.
Most nitrosamines are mutagenic in the Ames test, but they require metabolic activation to exert their effect. fda.gov This is achieved by adding a liver extract, typically from rats or hamsters (S9 fraction), to the test system. Research has shown that the sensitivity of the Ames test for detecting nitrosamines is highly dependent on the specific experimental conditions. nih.govnih.gov
The table below summarizes key findings from studies on optimizing the Ames test for nitrosamines, which would be relevant for testing this compound.
| Assay Parameter | Finding for Optimal Sensitivity | Rationale/Comment |
| Metabolic Activation | Hamster liver S9 is often more effective than rat liver S9. nih.govusp.org | Differences in the expression and activity of cytochrome P450 enzymes responsible for nitrosamine activation. |
| Assay Procedure | The pre-incubation method is generally more sensitive than the plate incorporation method. nih.govnih.gov | Allows for more effective interaction between the test compound, the S9 mix, and the bacteria before plating. |
| Bacterial Strains | S. typhimurium strains TA100 and TA1535, and E. coli strain WP2uvrA(pKM101) are highly sensitive. nih.govusp.org | These strains are designed to detect base-pair substitution mutations, the type typically induced by alkylating agents like nitrosamine metabolites. |
Mammalian Cell Micronucleus Assay
The in vitro or in vivo micronucleus assay is used to detect chromosomal damage. A micronucleus is a small, extra nucleus that forms in a cell that has undergone chromosome breakage (clastogenicity) or a failure of the mitotic apparatus (aneugenicity). The assay is typically performed in cultured mammalian cells or in the bone marrow erythrocytes of treated rodents. mdpi.comresearchgate.net
Studies on several nitrosamines, including N-nitrosodibutylamine (NDBA), N-nitrosodimethylamine (NDMA), and N-nitrosodiethylamine (NDEA), have demonstrated their ability to induce a significant increase in micronucleus frequency in metabolically competent cell lines like HepaRG cells. nih.gov The hen's egg test for micronucleus induction (HET-MN) has also proven to be a sensitive system for detecting the genotoxicity of NDMA and NDEA. nih.gov Given that the predicted butylating metabolite of this compound is structurally related to the metabolites of NDBA, it is expected to be positive in the micronucleus assay, indicating its potential to cause chromosomal damage.
Mechanisms Leading to Chromosomal Aberrations and Genomic Instability
The induction of chromosomal aberrations and genomic instability is a hallmark of genotoxic carcinogens, including N-nitrosamines. These compounds are typically not directly reactive with DNA but require metabolic activation, primarily by cytochrome P450 enzymes, to form electrophilic intermediates. nih.govnih.gov
Once activated, these reactive metabolites, likely alkyldiazonium ions, can covalently bind to DNA, forming DNA adducts. nih.govmdpi.com These adducts can lead to several downstream events that promote genomic instability:
DNA Strand Breaks: The formation of certain DNA adducts can destabilize the DNA structure, leading to single-strand and double-strand breaks. nih.gov Double-strand breaks are particularly hazardous, as their improper repair can result in significant chromosomal rearrangements, including deletions, translocations, and amplifications.
Replication Errors: If not repaired before cell division, DNA adducts can be misread by DNA polymerases during replication. This can lead to the incorporation of incorrect bases, resulting in point mutations (e.g., G:C to A:T transitions), a common mutational signature for alkylating agents. iiarjournals.org
Inhibition of DNA Repair: While adducts trigger DNA repair pathways, overwhelming the repair capacity with high levels of damage can lead to the persistence of lesions. Furthermore, some adducts may directly inhibit the function of DNA repair proteins, further compromising genomic integrity.
Studies on various dialkylnitrosamines have shown that they induce chromosomal aberrations in vitro, but only after metabolic activation with a system like the S9 mix derived from rat liver microsomes. nih.gov This underscores the necessity of biotransformation for their genotoxic effects. Chromosomal aberrations can also arise secondarily from cytotoxicity induced by high concentrations of a chemical, which can cause DNA double-strand breaks. nih.gov However, for primary DNA-damaging agents like nitrosamines, aberrations are induced even at non-cytotoxic levels.
Molecular Basis of Carcinogenic Potential
The carcinogenic potential of nitrosamines is intrinsically linked to their ability to chemically modify DNA and disrupt normal cellular processes.
The organ-specific carcinogenicity (organotropism) of nitrosamines like BBN and its metabolites is strongly correlated with the formation and persistence of DNA adducts in the target tissue. BBN and its principal urinary metabolite, BCPN, are potent inducers of urinary bladder tumors in multiple animal species, including rats, mice, and dogs. nih.govinchem.orgnih.gov
The mechanism for this bladder-specific carcinogenicity involves several key steps:
Metabolic Activation: BBN is metabolized in the liver to BCPN, which is then excreted into the urine. iiarjournals.org
Excretion and Concentration: BCPN concentrates in the urine, leading to prolonged exposure of the bladder's transitional epithelium (urothelium). researchgate.net
Local Activation: The urothelial cells themselves possess enzymatic activity (e.g., cytochrome P450) capable of further metabolizing BCPN into its ultimate carcinogenic form, a reactive diazonium ion. cymitquimica.com
Adduct Formation and Persistence: This reactive species forms DNA adducts within the urothelial cells. The persistence of critical promutagenic adducts, such as O⁶-alkylguanine, in this target tissue, due to insufficient DNA repair prior to cell replication, is believed to be the initiating event in bladder carcinogenesis. psu.edu
Experiments have demonstrated that direct instillation of BCPN into the bladder of rats induces tumors, confirming its role as a key urinary carcinogen. inchem.org Conversely, when a segment of the small intestine is transplanted into the bladder of a rat subsequently treated with BBN, tumors develop in the native bladder urothelium but not in the transplanted intestinal tissue, highlighting the specific susceptibility of the urothelium to the urinary carcinogen. keio.ac.jp
Table 1: Organ Tropism of BBN and Related Metabolites in Animal Models
| Compound | Animal Model | Primary Target Organ | Reference |
|---|---|---|---|
| N-nitroso-N-butyl-N-(4-hydroxybutyl)amine (BBN) | Rat, Mouse, Dog | Urinary Bladder | nih.govinchem.orgnih.gov |
| N-nitrosodi-n-butylamine (NDBA) | Rat, Hamster, Mouse | Urinary Bladder, Liver, Esophagus | inchem.orgnih.gov |
Exposure to BBN and its metabolites in research models of bladder cancer leads to the perturbation of numerous molecular pathways that govern cell growth, proliferation, and survival. Metabolomic studies of BBN-induced bladder cancer in mice reveal significant alterations in cellular metabolism. nih.gov
Key perturbed pathways include:
Cell Cycle Dysregulation: The DNA damage caused by nitrosamine adducts triggers cell cycle checkpoints. However, persistent damage and mutations in key regulatory genes (like TP53 or RAS) can lead to checkpoint failure, allowing cells with damaged DNA to proliferate.
Signaling for Proliferation: Mutations in genes of critical signaling pathways are common. For instance, BBN-induced tumors often exhibit mutations in the Ras family of oncogenes and alterations in the phosphoinositide 3-kinase (PI3K) pathway, both of which promote uncontrolled cell growth.
Altered Cellular Metabolism: Cancer cells reprogram their metabolism to support rapid growth. In BBN-induced bladder cancer models, there is a notable enrichment of lipid metabolism pathways and alterations in the tricarboxylic acid (TCA) cycle and glycolysis. nih.gov This metabolic shift provides the necessary energy and building blocks for tumor development.
Inflammation: Chronic exposure to the carcinogen and the resulting cell damage can induce a state of chronic inflammation in the bladder, which is known to be a promoter of tumor growth.
Interactions with Other Cellular Macromolecules (e.g., Proteins)
While DNA is considered the primary target for the carcinogenic initiation by nitrosamines, their reactive electrophilic metabolites can also form adducts with other cellular macromolecules, including proteins and RNA. mdpi.com
Experimental Models and Advanced Methodologies in N Butyl N 2 Carboxyethyl Nitrosamine Research
In Vitro Cellular and Subcellular Research Models
In vitro models provide a controlled environment to investigate specific cellular and molecular events without the complexities of a whole organism. These systems are crucial for mechanistic studies, allowing researchers to dissect the metabolic pathways and genotoxic effects of N-nitrosamines and their metabolites.
To accurately study the effects of compounds that require metabolic activation, it is essential to use cell lines that mimic the metabolic capacity of human liver cells. Primary hepatocytes, freshly isolated from liver tissue, are considered the gold standard but are limited by availability and short-term viability. nih.gov As an alternative, the human-derived HepaRG cell line has emerged as a robust model. These cells can differentiate into both biliary-like and hepatocyte-like cells and express a wide range of drug-metabolizing enzymes, including cytochrome P450s (CYPs), at levels comparable to primary human hepatocytes. nih.govnih.gov
Studies on various N-nitrosamines have demonstrated the utility of HepaRG cells in assessing genotoxicity. For instance, N-nitrosodibutylamine (NDBA) has been shown to induce DNA damage and increase the frequency of micronuclei in both two-dimensional (2D) monolayer and three-dimensional (3D) spheroid cultures of HepaRG cells. nih.govpjoes.com The 3D spheroid models are often more sensitive, possessing higher levels of CYP activity, which can result in a more robust detection of genotoxicity for compounds requiring metabolic activation. nih.govnih.govebi.ac.uk These models allow for detailed mechanistic investigations into DNA damage responses and chromosomal instability following exposure to parent nitrosamines that lead to the formation of carboxylated metabolites.
| Nitrosamine (B1359907) | Cell Model | Assay | Key Finding | Reference |
|---|---|---|---|---|
| N-nitrosodibutylamine (NDBA) | 2D & 3D HepaRG | Comet Assay | Induced significant DNA damage in both 2D and 3D models. | nih.govpjoes.com |
| N-nitrosodibutylamine (NDBA) | 2D & 3D HepaRG | Micronucleus Assay | Caused significant increases in micronucleus frequency. | nih.govpjoes.com |
| N-nitrosodimethylamine (NDMA) | 3D HepaRG Spheroids | Comet Assay | Positive response for DNA damage. | ebi.ac.uk |
| N-nitrosodiethylamine (NDEA) | 3D HepaRG Spheroids | Comet Assay | Positive response for DNA damage. | ebi.ac.uk |
Recombinant enzyme systems are indispensable tools for identifying the specific enzymes responsible for metabolizing a compound. These systems involve expressing a single, purified enzyme, such as a specific cytochrome P450 isoform, in a controlled environment. This allows researchers to determine its precise role in a metabolic pathway, its substrate specificity, and its kinetic parameters. usp.org
The metabolic activation of many N-nitrosamines is initiated by CYP-mediated oxidation. selleckchem.com For the precursors of carboxylated butyl-nitrosamines, CYPs catalyze the initial hydroxylation of the butyl chain. The subsequent oxidation of the resulting alcohol and aldehyde intermediates is carried out by other enzymes, such as alcohol and aldehyde dehydrogenases. researchgate.net Studies on N-butyl-N-(3-formylpropyl)nitrosamine, the direct precursor to BCPN, have shown that it is rapidly oxidized in rat liver by an NAD+-dependent aldehyde dehydrogenase. researchgate.net Using recombinant or purified enzyme systems allows for the characterization of these individual steps, helping to build a complete picture of the metabolic cascade.
Upon metabolic activation, N-nitrosamines form reactive electrophiles that can bind to DNA, creating DNA adducts. These adducts, if not repaired, can lead to mutations and initiate carcinogenesis. Cell culture systems are vital for studying the role of different DNA repair pathways in mitigating this damage. nih.gov
A common methodology involves using a panel of cell lines that are deficient in specific DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), or O6-alkylguanine DNA alkyltransferase (AGT) activity. nist.gov By comparing the cytotoxicity and mutagenicity of a nitrosamine in these deficient cell lines to their repair-proficient counterparts, researchers can determine which pathways are critical for repairing the specific types of DNA damage induced. For example, studies with model pyridyloxobutylating agents have shown that cells lacking BER and NER pathways are more susceptible to the compound's cytotoxic and mutagenic effects. nist.gov This approach allows for a detailed understanding of the cellular defense mechanisms against the genotoxic insults posed by nitrosamine metabolites.
| DNA Repair Pathway | Function | Relevance to Nitrosamine Damage |
|---|---|---|
| Base Excision Repair (BER) | Repairs small, non-helix-distorting base lesions. | Crucial for removing certain alkylated bases formed by nitrosamine metabolites. Deficiency can increase cytotoxicity and mutations. nist.gov |
| Nucleotide Excision Repair (NER) | Repairs bulky, helix-distorting DNA adducts. | Involved in the repair of some larger adducts. Deficiency can lead to hypersensitivity to certain nitrosamines. nist.gov |
| O6-Alkylguanine DNA Alkyltransferase (AGT) | Directly reverses alkylation damage at the O6 position of guanine. | A critical defense against the mutagenic O6-alkylguanine adducts, which are commonly formed by smaller nitrosamines. nist.gov |
In Vivo Animal Research Models
In vivo models, particularly in rodents, are essential for understanding the complex interplay of absorption, distribution, metabolism, and excretion (ADME) of a chemical within a whole biological system. They provide invaluable data on organ-specific effects and the formation of metabolites under physiological conditions.
Rats, mice, and hamsters are extensively used in N-nitrosamine research to study metabolism and disposition. nih.govscispace.com Following administration of a parent compound like NDBA or BBN, the analysis of urine and tissues reveals the metabolic fate of the nitrosamine.
In rats, the principal urinary metabolite of both NDBA and BBN is N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). mdpi.com The metabolic pathway involves an initial ω-hydroxylation of a butyl chain to form BBN, which is then further oxidized to BCPN. mdpi.comsigmaaldrich.com Minor metabolic pathways include ω-1 hydroxylation and subsequent β-oxidation of the BCPN side chain, leading to other carboxylated metabolites. nih.govmdpi.com Studies using isolated perfused rat small intestinal segments have shown that a significant first-pass metabolism of NDBA occurs in the intestine, directly forming BCPN, highlighting the importance of extrahepatic metabolism. mdpi.com Comparing metabolic profiles across different species, such as rats and hamsters, can help explain species-specific differences in carcinogenicity. nih.gov
| Metabolite | Abbreviation | Metabolic Pathway | Reference |
|---|---|---|---|
| N-butyl-N-(4-hydroxybutyl)nitrosamine | BBN | ω-Hydroxylation | nih.gov |
| N-butyl-N-(3-carboxypropyl)nitrosamine | BCPN | ω-Oxidation | nih.govmdpi.com |
| N-butyl-N-(3-hydroxybutyl)amine | NB3HBA | ω-1-Hydroxylation | nih.gov |
| N-butyl-N-carboxymethylamine | BCMA | β-Oxidation of BCPN | nih.gov |
Standardized methodologies are critical for ensuring the reproducibility and validity of in vivo studies. For N-nitrosamines, administration is typically performed orally, either mixed into the drinking water or by direct gavage, to mimic human exposure routes. In some mechanistic studies, intraperitoneal (i.p.) or subcutaneous (s.c.) injections are used. scispace.com
Following administration, biological samples are collected for analysis. Urine is a primary matrix for identifying and quantifying excreted metabolites and is often collected over 24 or 48-hour periods using metabolic cages. sigmaaldrich.com Blood samples are collected to determine the pharmacokinetic profile of the parent compound and its metabolites in plasma. At the end of the study, tissues such as the liver, kidneys, and target organs (e.g., urinary bladder) are harvested for analysis of tissue-bound metabolites and DNA adducts. sigmaaldrich.com The handling of animals and their waste requires strict safety protocols, often involving containment in specialized caging and the use of biological safety cabinets, due to the carcinogenic nature of the compounds. Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are then employed to separate, identify, and quantify the metabolites in the collected samples. mdpi.com
Isotope Labeling Techniques for Tracing Metabolism and Adduct Formation In Vivo
Isotope labeling is a powerful technique used to trace the metabolic pathways of a compound and identify its interaction with cellular macromolecules like DNA. tera.orgacs.org In the context of nitrosamine research, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are incorporated into the molecule of interest. nih.govspringernature.com This allows researchers to follow the compound and its metabolites through complex biological systems using highly sensitive detection methods like mass spectrometry. nih.gov
When applied to N-Butyl-N-(2-carboxyethyl)nitrosamine, this technique can elucidate the fate of both the butyl and the carboxyethyl portions of the molecule after metabolic activation. For instance, deuterium labeling on the α-carbon of the butyl group can demonstrate the kinetic isotope effect, where the heavier isotope slows down the rate of enzymatic hydroxylation, a critical activation step for many nitrosamines. nih.gov Studies on related compounds, such as deuterated isotopomers of N-nitrosodiethanolamine, have shown that the position of the deuterium label significantly impacts the formation of DNA adducts, supporting the hypothesis that enzyme-mediated α-hydroxylation is a key activation pathway. researchgate.net
Similarly, labeling with ¹³C or ¹⁵N can help track the distribution of metabolic fragments and their incorporation into DNA. nih.gov By administering the labeled nitrosamine to an animal model, researchers can isolate DNA, hydrolyze it, and use mass spectrometry to identify and quantify adducts containing the isotopic label. This methodology is crucial for distinguishing between DNA damage caused by the exogenous compound and background levels of endogenous adducts. nih.gov
The table below illustrates potential isotope labeling strategies for this compound and the insights they could provide.
| Isotope Label | Position of Label on this compound | Research Application | Expected Outcome |
| Deuterium (²H) | α-carbon of the butyl group | Investigate the role of α-hydroxylation in metabolic activation | A decreased rate of metabolism and adduct formation compared to the unlabeled compound, demonstrating the importance of this pathway. nih.gov |
| Carbon-13 (¹³C) | Carboxyl group of the carboxyethyl chain | Trace the fate of the carboxyethyl moiety post-activation | Determine if this part of the molecule is released as a stable metabolite or if it participates in adduction reactions. |
| Nitrogen-15 (¹⁵N) | Nitroso group (-N=O) | Monitor denitrosation pathways and the formation of diazonium ions | Track the release of the nitroso group and follow the subsequent reactions of the reactive intermediates responsible for alkylating DNA. nih.gov |
Computational and Theoretical Approaches
Computational chemistry provides invaluable tools for investigating the properties and reactivity of molecules like this compound at an atomic level, complementing experimental findings.
Quantum Chemical Calculations for Activation and Deactivation Pathways
Quantum chemical calculations are employed to model the electronic structure of molecules and predict their reactivity. usp.org This approach is used to map the potential energy surfaces of chemical reactions, identifying transition states and calculating the energy barriers associated with metabolic activation and deactivation pathways. nih.govfrontiersin.org For nitrosamines, a critical initial step towards carcinogenesis is the enzymatic α-hydroxylation, which leads to the formation of an unstable α-hydroxy nitrosamine that spontaneously decomposes to a reactive diazonium ion. nih.gov
Computational studies have revealed consistent differences in the free energy profiles between carcinogenic and non-carcinogenic nitrosamines. researchgate.netnih.gov Carcinogenic compounds tend to form intermediate diazonium ions that react efficiently with DNA. In contrast, non-carcinogenic nitrosamines often form more stable carbocation intermediates that are more likely to react with water, representing a detoxification pathway. nih.govfrontiersin.org By calculating the reaction profiles for this compound, researchers can predict the relative stability of its potential intermediates and the likelihood of its reaction with DNA versus water.
The following table summarizes findings from quantum chemical calculations on representative nitrosamines, illustrating the insights this method provides into activation mechanisms.
| Compound | Key Computational Finding | Implication for Carcinogenicity | Reference |
| N-Nitrosodimethylamine (NDMA) | The formation of the methyldiazonium ion proceeds with a manageable energy barrier, leading to efficient DNA alkylation. | High carcinogenic potential | researchgate.net |
| N-Nitrosopiperidine (NPIP) | The reaction profile is similar to NDMA, favoring the formation of DNA adducts over water adducts. | High carcinogenic potential | nih.govfrontiersin.org |
| N-Nitrosomethyl-tert-butylamine (NTBA) | Directly forms a stable t-butyl carbocation that is thermodynamically favored to react with water. | Non-carcinogenic | nih.govfrontiersin.org |
| Bis(butan-2-yl)(nitros)amine (BBNA) | Yields a stable carbocation intermediate that preferentially forms water adducts. | Non-carcinogenic | nih.govfrontiersin.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. nih.gov For nitrosamines, QSAR models are developed to predict carcinogenic potency based on a range of molecular descriptors. nih.gov These models are built using datasets of nitrosamines with known carcinogenic activity, and they help in prioritizing compounds for further testing and in risk assessment. acs.orglhasalimited.org
The development of robust QSAR models involves identifying relevant molecular descriptors that influence carcinogenicity. These can include:
Structural features: such as the degree of α-carbon branching or the presence of electron-withdrawing groups. lhasalimited.org
Physicochemical properties: like molecular weight and solubility. researchgate.net
Quantum mechanical descriptors: derived from calculations, such as the energy required for α-hydroxylation or the stability of the resulting diazonium ion. nih.govresearcher.life
Once these descriptors are calculated for a set of compounds, statistical methods like linear discriminant analysis or partial least squares (PLS) regression are used to build a predictive model. nih.gov Such a model could be used to estimate the carcinogenic potential of this compound by analyzing its specific structural and electronic features in comparison to well-characterized nitrosamines. chemrxiv.org
The table below lists key structural features of nitrosamines and their generally accepted influence on carcinogenic potency as determined by structure-activity relationship studies.
| Structural Feature / Descriptor | General Influence on Carcinogenic Potency | Rationale |
| Substitution at α-carbon | Decreased potency with increased substitution (tertiary < secondary < primary) | Steric hindrance can inhibit the enzymatic α-hydroxylation required for metabolic activation. |
| Electron-withdrawing groups near α-carbon | Decreased potency | These groups can destabilize the transition state for α-hydroxylation, making the activation step less favorable. |
| Chain length | Potency can vary, but very long or bulky chains may reduce activity | Can affect enzymatic binding and overall physicochemical properties of the molecule. |
| Calculated stability of diazonium ion | Increased stability of the reactive intermediate can correlate with higher potency | A more stable intermediate may have a longer lifetime to diffuse and react with target DNA. nih.govfrontiersin.org |
Advanced Analytical Research Techniques for N Butyl N 2 Carboxyethyl Nitrosamine and Its Metabolites
High-Resolution Chromatography-Mass Spectrometry Platforms
The coupling of high-efficiency separation techniques with advanced mass spectrometry is the cornerstone of modern nitrosamine (B1359907) analysis. These hybrid methods allow for the resolution of complex mixtures and provide detailed structural information for unambiguous compound identification.
Gas chromatography combined with mass spectrometry is a powerful tool for the analysis of volatile and semi-volatile compounds. pmda.go.jp For the study of N-Butyl-N-(2-carboxyethyl)nitrosamine, this technique is particularly suited for identifying volatile metabolites that may be formed through metabolic pathways such as decarboxylation.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers exceptional sensitivity and selectivity through Selected Reaction Monitoring (SRM), which minimizes matrix interference. thermofisher.comlabrulez.com The use of tandem mass spectrometry significantly enhances the signal-to-noise ratio, making it ideal for detecting trace-level volatile metabolites in biological samples. labrulez.com Modern triple quadrupole GC-MS/MS systems provide a robust platform for routine quantitative analysis. labrulez.com
Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS): GC-HRMS provides high mass accuracy, which allows for the confident identification of unknown volatile metabolites by determining their elemental composition. nih.govmdpi.com This capability is crucial in metabolic studies where novel biotransformation products may be encountered. Techniques such as headspace sampling can be coupled with GC-HRMS to analyze volatile compounds directly from the sample matrix, reducing the need for extensive sample preparation and minimizing the risk of analyte loss. thermofisher.com
Table 1: Comparison of GC-MS Techniques for Volatile Nitrosamine Metabolite Analysis
| Feature | GC-MS/MS | GC-HRMS |
|---|---|---|
| Primary Application | Targeted quantitation, trace analysis | Compound identification, structural elucidation |
| Mass Analyzer | Triple Quadrupole (QqQ) | Time-of-Flight (ToF), Orbitrap |
| Selectivity | High (via SRM) | Very High (via accurate mass) |
| Key Advantage | Excellent sensitivity for known analytes | Unambiguous identification of unknown compounds |
| Typical Use Case | Quantifying specific, low-level volatile metabolites | Screening for and identifying novel volatile metabolites |
For non-volatile, polar metabolites of this compound, such as hydroxylated or conjugated derivatives, and for DNA adducts, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the method of choice. fda.gov This technique avoids the high temperatures of GC, which could degrade thermally labile compounds. chromatographyonline.com
LC-HRMS platforms, often utilizing Orbitrap or Time-of-Flight (ToF) mass analyzers, provide superior mass resolution and accuracy. thermofisher.com This allows for the precise identification and quantification of metabolites and adducts, even in highly complex biological matrices like tissue extracts or urine. rsc.org The high specificity of HRMS helps to differentiate analytes from background noise and endogenous interferences, which is critical when profiling low-abundance DNA adducts. fda.govchromatographyonline.com The U.S. Food and Drug Administration (FDA) has developed and validated LC-HRMS methods for the simultaneous determination of multiple nitrosamine impurities in drug substances, demonstrating the technique's reliability and robustness. fda.gov
Table 2: Typical Parameters for LC-HRMS Analysis of Non-Volatile Nitrosamines
| Parameter | Typical Setting/Condition | Purpose |
|---|---|---|
| Chromatography | Reversed-Phase (e.g., C18 column) | Separation of polar and non-polar analytes |
| Mobile Phase | Water/Methanol or Water/Acetonitrile with formic acid | Gradient elution for resolving complex mixtures |
| Ionization Source | Heated Electrospray Ionization (HESI) | Efficient ionization of non-volatile, polar compounds |
| Mass Analyzer | Orbitrap, Q-ToF | High-resolution, accurate mass measurement |
| Scan Mode | Full Scan MS, Parallel Reaction Monitoring (PRM) | Detection of all ions and targeted fragmentation for confirmation |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for the quantification of trace-level analytes due to its unparalleled sensitivity and selectivity. lcms.czresearchgate.net This technique is essential for quantifying this compound and its metabolites in biological fluids and tissues. By using Multiple Reaction Monitoring (MRM), LC-MS/MS can selectively detect specific precursor-to-product ion transitions for a target analyte, effectively filtering out chemical noise from the sample matrix. lcms.czsepscience.com
This approach allows for the development of highly robust and reproducible quantitative assays with low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. resolvemass.cathermofisher.com The ability to simultaneously determine multiple metabolites in a single run makes LC-MS/MS an efficient tool for pharmacokinetic and metabolic profiling studies. nih.govshimadzu.com The technique's versatility is further enhanced by the availability of different ionization sources, such as electrospray ionization (ESI) for polar compounds and atmospheric pressure chemical ionization (APCI) for less polar ones, broadening the range of detectable metabolites. lcms.cznih.gov
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an emerging analytical technique that offers a powerful alternative to LC-MS for the analysis of charged and highly polar compounds. nih.gov Given that this compound possesses a carboxylic acid group, it and its polar metabolites are ideal candidates for CE-based separation.
CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte solution, providing a different separation mechanism than chromatography. This orthogonality can be advantageous for separating analytes that are difficult to resolve by LC. researchgate.net When coupled with MS, CE-MS provides a highly efficient and sensitive analytical system. Interfacing CE with nano-electrospray ionization (nanoESI) has been shown to achieve high ionization efficiency and low limits of detection (in the ng/mL range) for nitrosamine analysis. nih.gov The technique is noted for being simple, economical, and consuming very small volumes of solvent and sample. nih.govresearchgate.net
Spectroscopic and Spectrometric Characterization of Synthesized Compounds and Metabolites
Before analytical methods can be validated for biological studies, reference standards of this compound and its potential metabolites must be synthesized and rigorously characterized. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide definitive structural information, allowing for the complete assignment of all protons and carbons in a molecule. nih.gov For nitrosamines, NMR is particularly important for studying the E/Z isomerism around the N-N bond, a characteristic feature of this class of compounds. nih.govacs.orgresearchgate.net Variable temperature NMR experiments can be used to investigate the rotational barrier and the equilibrium between these conformers. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the synthesized compound, which is used to confirm its elemental formula. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. This fragmentation signature is unique to the compound's structure and is later used to develop selective detection methods (e.g., MRM transitions for LC-MS/MS) for quantitative analysis in biological samples. nih.gov
Table 3: Spectroscopic Techniques for Compound Characterization
| Technique | Information Provided | Application for this compound |
|---|---|---|
| ¹H NMR | Number, environment, and connectivity of protons | Confirms the arrangement of alkyl and carboxyethyl chains |
| ¹³C NMR | Number and type of carbon atoms | Verifies the carbon skeleton of the molecule |
| HRMS | High-accuracy molecular weight | Confirms the elemental composition (molecular formula) |
| MS/MS | Fragmentation pattern | Establishes a unique "fingerprint" for identification and quantitation |
DNA Adductomics for Comprehensive Profiling of DNA Damage in Experimental Tissues
N-nitrosamines are known to be genotoxic, exerting their carcinogenic effects by forming covalent adducts with DNA after metabolic activation. nih.govnih.govmdpi.com DNA adductomics is the comprehensive, global analysis of these DNA modifications in a biological sample. nih.gov This approach is critical for identifying the specific patterns of DNA damage caused by this compound in target tissues.
The primary technique used for DNA adductomics is LC-MS, particularly LC-HRMS/MS. nih.govscispace.com The methodology involves several key steps:
Isolation: DNA is carefully isolated from tissues of animals exposed to the nitrosamine.
Hydrolysis: The DNA is enzymatically hydrolyzed into individual deoxynucleosides.
Analysis: The resulting mixture of normal and adducted deoxynucleosides is analyzed by LC-HRMS/MS.
By comparing the profiles of treated and untreated (control) samples, researchers can identify unique signals corresponding to DNA adducts formed by the reactive metabolites of this compound. nih.gov The high mass accuracy of HRMS allows for the tentative identification of these adducts based on their elemental composition, while MS/MS fragmentation provides structural confirmation. researchgate.net This untargeted or semi-targeted approach can reveal the full spectrum of DNA damage, providing crucial insights into the compound's mechanism of genotoxicity. nih.govmdpi.com
Table 4: Common DNA Adducts Formed by Alkylating Nitrosamines
| Adduct Type | Description | Potential Relevance to Nitrosamine Exposure |
|---|---|---|
| O⁶-alkylguanine | Alkylation at the O⁶ position of guanine. nih.gov | Highly mutagenic; often implicated in G to A transition mutations. nih.gov |
| N⁷-alkylguanine | Alkylation at the N⁷ position of guanine. nih.gov | Typically the most abundant adduct but is often repaired efficiently. |
| O⁴-alkylthymine | Alkylation at the O⁴ position of thymine. nih.gov | A persistent lesion that is poorly repaired and can lead to mutations. |
| Phosphate Adducts | Alkylation of the phosphodiester backbone of DNA. nih.gov | Can interfere with DNA replication and repair processes. |
Optimized Sample Preparation Methodologies for Research Analysis (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)chromatographyonline.com
The accurate quantification of this compound and its metabolites from complex matrices necessitates robust and optimized sample preparation methodologies. The primary objectives of these techniques are to isolate the target analytes from interfering substances, concentrate them to detectable levels, and present them in a solvent compatible with the subsequent analytical instrumentation. Given the polar nature imparted by the carboxylic acid moiety, methods such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed and have been optimized for similar polar nitrosamines.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a widely utilized technique for the purification and concentration of analytes from liquid samples. The choice of sorbent material is critical and depends on the physicochemical properties of the analyte and the matrix. For a polar and acidic compound like this compound, several SPE strategies can be considered.
Hydrophilic-Interaction Chromatography (HILIC)-Based SPE: A novel approach for the analysis of multiple N-nitrosamines in pharmaceutical products involves a HILIC-based SPE clean-up step. This methodology is particularly advantageous as it allows for the retention of multiple active pharmaceutical ingredients (APIs) and polar excipients while the N-nitrosamines pass through. researchgate.net This selective elution minimizes matrix effects, which is a significant challenge in trace analysis. researchgate.net The adaptability of the SPE elution protocol allows for modifications to accommodate newly identified nitrosamine drug substance-related impurities (NDSRIs) and can be tailored for specific APIs. researchgate.net
Ion-Exchange SPE: Strong cation-exchange (SCX) sorbents have been effectively used for the extraction of nitrosamine impurities from complex matrices like cough syrups. usp.org While seemingly counterintuitive for an acidic compound, this approach can be effective if the sample pH is adjusted to protonate the nitrosamine, allowing for interaction with the sorbent. Conversely, anion-exchange SPE could be a more direct approach for acidic nitrosamines.
Polymeric and Carbon-Based Sorbents: Various SPE sorbents have been tested for their efficacy in extracting a range of nitrosamines. For instance, Oasis MCX and Strata X-C, which combine reversed-phase and strong cation exchange mechanisms, have demonstrated good retention for a majority of tested APIs, including weakly acidic compounds, when eluted with an acidified organic solvent. thermofisher.com Strata X-C, in particular, has shown superior performance in retaining and eluting polar nitrosamines. thermofisher.com Coconut charcoal and other carbon-based sorbents are also frequently recommended for the extraction of nitrosamines from aqueous samples. tandfonline.comcoresta.org
The following table summarizes findings from studies on SPE of polar and acidic nitrosamines, which can inform the development of a method for this compound.
| SPE Sorbent | Matrix | Target Analytes | Key Optimization Parameters | Recovery (%) | Reference |
| HILIC-based | Pharmaceuticals | Multiple N-nitrosamines | Sequential elution steps to accommodate different polarities | >80 | researchgate.net |
| Strata X-C | Pharmaceuticals | 13 Low-molecular-weight N-nitrosamines (including polar NDELA) | Elution with acidified methanol | >80 for 9 out of 11 NAs | thermofisher.com |
| Oasis MCX | Pharmaceuticals | 13 Low-molecular-weight N-nitrosamines | Elution with 5% H3PO4 in methanol | Good retention for 20 out of 24 APIs | thermofisher.com |
| Magnetic Coconut Carbon Composite | Pharmaceuticals | N-Nitrosodimethylamine (NDMA) | Used for direct extraction without extensive pretreatment | Not specified | coresta.org |
| ChemElute (Diatomaceous Earth) | Smokeless Tobacco Products | 11 N-Nitrosoamino acids | Elution with ethyl formate containing 2% ethanol and 2% acetic acid | Not specified | chromatographyonline.com |
Table 1: Solid-Phase Extraction Parameters for Polar and Acidic Nitrosamines
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of LLE is highly dependent on the choice of extraction solvent and the pH of the aqueous phase, especially for ionizable compounds like this compound.
For polar analytes, it is crucial to select an organic solvent that has a similar polarity to optimize recovery. rsc.org The pH of the aqueous sample can be adjusted to suppress the ionization of the carboxylic acid group of this compound, thereby increasing its hydrophobicity and promoting its transfer into the organic phase. Acidifying the sample to a pH well below the pKa of the carboxylic acid would be a standard approach.
To further enhance the extraction of hydrophilic analytes, a "salting-out" effect can be utilized. rsc.org The addition of a high concentration of an inorganic salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase reduces the solubility of the target analyte in the aqueous layer and drives it into the organic phase. rsc.org
Sorbent-Supported Liquid Extraction (SLE): An alternative to traditional LLE is Sorbent-Supported Liquid Extraction. In this technique, the aqueous sample is loaded onto a sorbent material (e.g., diatomaceous earth), and the organic extraction solvent is then passed through the sorbent. This method offers a larger surface area for extraction and can lead to cleaner extracts and higher recovery. A study on the analysis of various N-nitrosamines in human urine employed an SLE method with reported recoveries ranging from 74.3% to 110%. researcher.lifersc.org
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution with a very large surface area for extraction, leading to rapid and efficient extraction. For the analysis of prohibited N-nitrosamines in cosmetic products, a vortex-assisted DLLME method was developed, showing enrichment factors from 2 to 100 depending on the polarity of the analyte. nih.govresearchgate.net
The table below outlines research findings on LLE for polar nitrosamines, which can serve as a basis for developing a method for this compound.
| Extraction Technique | Matrix | Target Analytes | Key Optimization Parameters | Recovery (%) | Reference |
| Sorbent-Supported Liquid Extraction (SLE) | Human Urine | 7 N-nitrosamines | Not specified | 74.3 - 110 | researcher.lifersc.org |
| Vortex-Assisted Dispersive Liquid-Liquid Microextraction (VA-DLLME) | Cosmetic Products | 9 Prohibited N-nitrosamines | Optimization of extraction solvent and vortex conditions | Enrichment factors of 2-100 | nih.govresearchgate.net |
| Automated Dispersive Liquid-Liquid Microextraction | Water Samples | 3 N-nitrosamines | pH 10.5, 23% w/v NaCl, Methanol as disperser | 90.6 - 103.7 | |
| Salting-out Homogeneous Extraction | Dry-cured Mackerel | 9 N-nitrosamines | Not specified | Not specified, but matrix effects were minimal |
Table 2: Liquid-Liquid Extraction Parameters for Polar Nitrosamines
Future Research Directions and Unanswered Questions in N Butyl N 2 Carboxyethyl Nitrosamine Science
Elucidation of Novel Metabolic Pathways and Their Biological Consequences
The carcinogenicity of N-nitrosamines is intrinsically linked to their metabolic activation, primarily by cytochrome P450 (CYP) enzymes. nih.govnih.gov This process, typically involving α-hydroxylation, generates unstable electrophilic intermediates that can alkylate DNA, initiating the carcinogenic process. nih.govnih.gov However, other metabolic pathways, such as β- and γ-hydroxylation, also occur and can lead to detoxification or the formation of different metabolites with varying biological activities. nih.gov For instance, the γ-hydroxylation of N-nitrosodi-n-propylamine (NDPA) produces N-nitrosopropyl-(carboxyethyl)amine. nih.gov
Future research must focus on identifying the complete metabolic profile of N-Butyl-N-(2-carboxyethyl)nitrosamine. While it is known as a metabolite of other nitrosamines like N-nitrosodibutylamine (NDBA), its own subsequent metabolic fate is not well-characterized. nih.gov Key unanswered questions include:
Which specific CYP isozymes are responsible for its metabolism in human tissues?
Does it undergo further oxidation, reduction, or conjugation reactions?
Could alternative metabolic pathways, independent of CYP enzymes, play a role in its activation or detoxification? nih.gov
Advanced techniques like high-resolution mass spectrometry will be crucial for identifying and quantifying novel, potentially transient, metabolites in various biological matrices. nih.gov Understanding these pathways is critical, as the balance between metabolic activation and detoxification determines the ultimate carcinogenic potential of the compound. Elucidating these novel pathways will reveal new biomarkers of exposure and effect, and clarify the biological consequences of exposure to this specific nitrosamine (B1359907).
| Research Question | Proposed Methodological Approach | Potential Significance |
| Identification of primary metabolizing enzymes | Incubation with a panel of recombinant human CYP enzymes | Pinpointing key enzymes involved in activation/detoxification |
| Characterization of unknown metabolites | High-Resolution Mass Spectrometry-based metabolomics | Discovering novel biotransformation products and pathways nih.gov |
| Assessment of non-CYP metabolic pathways | Studies using inhibitors for other enzyme systems (e.g., prostaglandin (B15479496) endoperoxide synthetase) nih.gov | Uncovering alternative mechanisms of metabolic activation |
Advanced DNA Adductomics for Comprehensive DNA Damage Signatures
The interaction of reactive nitrosamine metabolites with DNA to form covalent adducts is a central event in their mechanism of carcinogenicity. researchgate.net These DNA adducts, if not repaired, can lead to mutations during DNA replication. nih.gov While research has identified numerous DNA adducts for well-studied nitrosamines like N-nitrosodimethylamine (NDMA) and tobacco-specific nitrosamines, the specific adduct profile for this compound is largely unknown. nih.govnih.gov
The emerging field of DNA adductomics, which aims to screen for both known and unknown DNA adducts in biological samples, offers a powerful tool for future investigations. frontiersin.org The application of advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), can provide a comprehensive signature of DNA damage. frontiersin.org
Future research in this area should aim to:
Identify the full spectrum of DNA adducts formed by this compound in target tissues.
Quantify the rates of formation and repair for each specific adduct to understand their persistence.
Determine the miscoding potential of the most persistent adducts to establish their specific contribution to mutagenesis.
This comprehensive approach will move beyond identifying a few major adducts to generating a complete "damage signature." Such signatures could serve as highly specific biomarkers for exposure and may help predict carcinogenic risk more accurately. nih.gov
| Adductomics Approach | Technology | Objective |
| Targeted Analysis | Isotope-dilution LC-MS/MS | Quantify known or suspected DNA adducts with high sensitivity and specificity. |
| Untargeted Screening | High-Resolution LC-MS/MS | Identify novel or unexpected DNA adducts to create a comprehensive damage signature. frontiersin.org |
| Post-labeling Methods | 32P-postlabeling | Detect a wide range of bulky DNA adducts, though with less structural information than MS. frontiersin.org |
Integration of Multi-Omics Data for Systems-Level Understanding
To fully comprehend the biological impact of this compound, research must move beyond studying single molecular events and embrace a systems-level approach. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to chemical exposure. nih.govnashbio.com This multi-omics approach can reveal complex interactions within biological pathways and identify novel mechanisms of toxicity. researchgate.netmdpi.com
By combining different layers of biological information, researchers can connect the initial chemical insult (DNA adduct formation) to downstream functional consequences. For example, transcriptomic data can reveal changes in gene expression related to DNA repair, cell cycle control, and apoptosis, while proteomic data can confirm whether these changes are translated into functional proteins. nih.gov Metabolomic analysis can further illuminate disruptions in cellular metabolism resulting from the toxicant exposure. nashbio.com
Key goals for future multi-omics research on this compound include:
Identifying key pathways perturbed by exposure.
Discovering novel biomarkers for early detection of adverse effects. northeastern.edu
Building predictive models of toxicity by integrating data from all omics levels. nih.gov
This integrated approach is essential for understanding the complete mechanism of action, from the initial molecular interaction to the ultimate phenotypic outcome of disease. mdpi.comnortheastern.edu
| Omics Layer | Information Provided | Potential Insight for Nitrosamine Research |
| Genomics | DNA sequence variations | Identify genetic susceptibilities to nitrosamine-induced damage. |
| Transcriptomics | Gene expression changes | Reveal cellular responses to DNA damage, such as activation of repair pathways. nih.gov |
| Proteomics | Protein abundance and modifications | Confirm functional changes in enzymes and signaling proteins. nih.gov |
| Metabolomics | Changes in small molecule metabolites | Uncover disruptions in cellular metabolism and identify biomarkers of effect. nashbio.com |
| Adductomics | DNA and protein adducts | Directly measure the primary molecular damage caused by the compound. nih.gov |
Development of Enhanced In Vitro Humanized Models for Mechanistic Investigations
A significant challenge in nitrosamine research is extrapolating data from animal models to humans. The development and refinement of advanced in vitro humanized models are crucial for more relevant mechanistic investigations and toxicity testing. fda.gov Standard in vitro assays often lack the metabolic competence to accurately reflect the bioactivation of nitrosamines. nih.gov
Future research should focus on utilizing and enhancing models that better mimic human physiology, such as:
3D Human Cell Spheroids: Three-dimensional (3D) cell cultures, like spheroids derived from human liver cells (e.g., HepaRG), possess higher levels of CYP activity and are more sensitive in detecting the genotoxicity of nitrosamines compared to traditional 2D monolayer cultures. fda.govfda.govnih.gov
Organ-on-a-Chip Models: Microfluidic devices that simulate the architecture and function of human organs can provide a more dynamic and physiologically relevant environment for studying nitrosamine metabolism and toxicity.
Humanized Mouse Models: Mice engrafted with human liver cells or expressing human CYP enzymes can offer an in vivo system that more closely replicates human-specific metabolic pathways.
These advanced models, often referred to as New Approach Methodologies (NAMs), can provide more accurate data on human-specific metabolic activation, DNA damage, and cellular responses. fda.gov Employing these systems for studying this compound will reduce reliance on animal testing and improve the human relevance of genotoxicity and carcinogenicity assessments. fda.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting N-Butyl-N-(2-carboxyethyl)nitrosamine in biological matrices?
- Methodology : Use high-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS) for trace analysis. Sample preparation should include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate nitrosamines from complex matrices. Validate methods using spiked controls to ensure sensitivity (limit of detection: ~0.1 ppb) and specificity .
- Key Considerations : Matrix effects (e.g., urine vs. serum) may require protocol adjustments. Include internal standards like deuterated analogs to correct for recovery variability.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling powders.
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation.
- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol. Avoid watercourses to prevent environmental contamination .
Q. What metabolic pathways activate this compound into carcinogenic intermediates?
- Mechanism : Hepatic cytochrome P450 enzymes (e.g., CYP2E1) oxidize the compound to alkylating agents, forming DNA adducts (e.g., O⁶-alkylguanine). The 2-carboxyethyl group undergoes β-oxidation, generating reactive electrophiles that bind to bladder urothelial DNA .
- Experimental Validation : Use radiolabeled analogs (e.g., ¹⁴C-labeled) in rodent models to track metabolite distribution and adduct formation .
Advanced Research Questions
Q. How can discrepancies in carcinogenic potency data across animal models be resolved?
- Analysis Framework :
- Dose-Response : Compare studies using equivalent doses (e.g., 3 mM in drinking water vs. intraperitoneal injection). Adjust for species-specific metabolic rates (e.g., mice vs. rats) .
- Tumor Heterogeneity : Classify tumor subtypes (transitional vs. squamous cell carcinoma) to align histopathological criteria. Evidence shows 42% transitional cell carcinoma in mice vs. higher squamous prevalence in rats under similar dosing .
- Mitigation : Standardize protocols (e.g., exposure duration, diet) and use genetically homogeneous strains (e.g., C57BL/6 mice) to reduce variability.
Q. What molecular mechanisms drive the bladder-specific carcinogenicity of this nitrosamine?
- Key Pathways :
- DNA Repair Inhibition : The compound depletes MGMT (O⁶-methylguanine-DNA methyltransferase), impairing adduct repair.
- Epigenetic Modulation : ARID1A loss in bladder cells disrupts chromatin remodeling, promoting oncogenic transcription-translation conflicts. BBN exposure amplifies this by upregulating ribosome biogenesis proteins .
Q. How can experimental designs assess synergistic effects with co-carcinogens?
- Strategy : Co-administer with known bladder carcinogens (e.g., 3,3'-dichlorobenzidine) in a multi-arm study. Monitor tumor incidence and latency periods. For example, synergistic exposure in rats increased urothelial hyperplasia by 60% compared to single-agent groups .
- Data Interpretation : Apply factorial ANOVA to distinguish additive vs. multiplicative interactions. Use RNA-seq to identify co-regulated oncogenic pathways.
Q. What formulation strategies prevent this compound formation during chemical synthesis?
- Preventive Measures :
- pH Control : Maintain neutral or alkaline conditions (pH >7) to slow nitrosation kinetics.
- Amine Scavengers : Add ascorbic acid or α-tocopherol to compete for nitrosating agents (e.g., NO⁺).
- Process Validation : Conduct stability studies under accelerated conditions (40°C/75% RH) to simulate long-term storage .
Q. How do genetic variations influence susceptibility to this nitrosamine in preclinical models?
- Approach : Compare carcinogen response in FVB mice (high susceptibility) vs. C57BL/6 strains. FVB models develop invasive tumors within 12 weeks of BBN exposure, linked to Cd274/Pdl-1 upregulation and glandular differentiation .
- Tools : CRISPR-Cas9 editing to introduce humanized alleles (e.g., TP53 mutations) and study gene-environment interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
